molecular formula C24H24N2O4 B15014967 N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide

N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide

Cat. No.: B15014967
M. Wt: 404.5 g/mol
InChI Key: XYFAVPWNLCRIGO-UHFFFAOYSA-N
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Description

N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide is a complex organic compound with a unique structure that includes multiple phenoxy and propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenylpropanoylamino with phenoxyphenyl derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy groups, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or alkyl halides in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-[4-[4-(3-phenylpropanoylamino)phenoxy]phenyl]propanamide
  • N-(4-{3-[4-(BENZOYLAMINO)PHENOXY]PHENOXY}PHENYL)BENZAMIDE
  • 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE

Uniqueness

N-{3-[4-(3-Propanamidophenoxy)phenoxy]phenyl}propanamide is unique due to its specific arrangement of phenoxy and propanamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

N-[3-[4-[3-(propanoylamino)phenoxy]phenoxy]phenyl]propanamide

InChI

InChI=1S/C24H24N2O4/c1-3-23(27)25-17-7-5-9-21(15-17)29-19-11-13-20(14-12-19)30-22-10-6-8-18(16-22)26-24(28)4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

XYFAVPWNLCRIGO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)NC(=O)CC

Origin of Product

United States

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